molecular formula C19H23ClN4OS B11666377 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide

Cat. No.: B11666377
M. Wt: 390.9 g/mol
InChI Key: HGGLOFLXEHQDLX-RCCKNPSSSA-N
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Description

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a thienyl group via an ethylidene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.

    Synthesis of the Acetohydrazide: The acetohydrazide moiety is synthesized by reacting ethyl acetate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the piperazine derivative with the acetohydrazide in the presence of a thienyl aldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

Uniqueness

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thienyl group, in particular, may contribute to unique interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C19H23ClN4OS

Molecular Weight

390.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C19H23ClN4OS/c1-15(18-7-4-12-26-18)21-22-19(25)14-24-10-8-23(9-11-24)13-16-5-2-3-6-17(16)20/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)/b21-15+

InChI Key

HGGLOFLXEHQDLX-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

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